molecular formula C8H11ClN4S B2469321 1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride CAS No. 2225144-64-7

1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride

Cat. No. B2469321
CAS RN: 2225144-64-7
M. Wt: 230.71
InChI Key: FWDXSZROGXNSPU-UHFFFAOYSA-N
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Description

1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride, also known as PTT hydrochloride, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride, also known as methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine hydrochloride:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. The thiazole ring is known for its antimicrobial properties, and when combined with the pyrazole moiety, it enhances the compound’s ability to inhibit the growth of various bacterial and fungal strains . This makes it a promising candidate for developing new antibiotics and antifungal medications.

Anticancer Properties

Research has indicated that derivatives of thiazole and pyrazole exhibit significant anticancer activity. The compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy . Its ability to target specific cancer cell lines while sparing healthy cells is particularly valuable in reducing the side effects associated with traditional chemotherapy.

Anti-inflammatory Effects

The combination of thiazole and pyrazole rings in this compound contributes to its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response . This makes it useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Activity

This compound has demonstrated strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress . Oxidative stress is linked to various chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and aging. Therefore, this compound could be beneficial in developing treatments for these conditions.

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of this compound. It can modulate neurotransmitter activity and reduce the frequency and severity of seizures. This makes it a potential candidate for the treatment of epilepsy and other seizure-related disorders.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research and drug development.

Thiazoles: having diverse biological activities Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Synthesis, In Vitro Evaluation and Anticancer Activity of Thiazolyl Pyridines Thiazoles: having diverse biological activities : Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents : Synthesis, In Vitro Evaluation and Anticancer Activity of Thiazolyl Pyridines : Thiazoles: having diverse biological activities : Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interactions with biological targets.

Biochemical Pathways

Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents may suggest that its action could be influenced by the chemical environment.

properties

IUPAC Name

N-methyl-1-(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S.ClH/c1-9-5-7-6-10-8(13-7)12-4-2-3-11-12;/h2-4,6,9H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDXSZROGXNSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(S1)N2C=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride

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